molecular formula C10H15ClN2 B113029 [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine CAS No. 791601-04-2

[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

Cat. No. B113029
M. Wt: 198.69 g/mol
InChI Key: JXJCCQYPULQIKT-UHFFFAOYSA-N
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Description

“[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine” is a chemical compound with the empirical formula C10H15ClN2 . It has a molecular weight of 198.69 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of the compound is ClC1=C(C=CC=C1)C(CN)N(C)C . This indicates that the compound contains a 2-chlorophenyl group attached to an ethyl group, which is further connected to a dimethylamine group .


Physical And Chemical Properties Analysis

“[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine” is a liquid at room temperature .

Scientific Research Applications

Urotensin-II Receptor Agonist

A study by Croston et al. (2002) identified a compound closely related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine as a nonpeptidic agonist of the urotensin-II receptor. This compound, AC-7954, demonstrated selective activity at the human UII receptor, suggesting potential use as a pharmacological research tool and a possible drug lead (Croston et al., 2002).

Synthesis of Fused 3-Aminopyranones and Pyrimidinones

In a study by Soršak et al. (1998), a compound structurally similar to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine was used in the synthesis of fused substituted 3-aminopyranones and pyrimidinones. This indicates its utility in the synthesis of complex organic molecules (Soršak et al., 1998).

Protecting Group in Peptide Chemistry

Chantreux et al. (1984) explored the use of a group structurally related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine as a protecting group for carboxyl in peptide synthesis. This study highlights the compound's potential application in the field of peptide chemistry (Chantreux et al., 1984).

Amino Protecting Group in Polymer Synthesis

Gormanns and Ritter (1994) synthesized a monomer closely related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine, indicating its application in the synthesis of polymeric amino protecting groups. This suggests its relevance in the field of macromolecular chemistry (Gormanns & Ritter, 1994).

Fluorescent Probes in Aqueous Solutions

A 2014 study by Guo et al. utilized a polythiophene-based conjugated polymer, structurally related to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine, as a fluorescent probe for metal ions and amino acids in aqueous solutions. This demonstrates its potential application in the development of sensitive and selective sensors (Guo et al., 2014).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJCCQYPULQIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390159
Record name [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

CAS RN

791601-04-2
Record name [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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